molecular formula C11H13BrO B12543109 3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol CAS No. 663941-22-8

3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol

Cat. No.: B12543109
CAS No.: 663941-22-8
M. Wt: 241.12 g/mol
InChI Key: XZOJEYJIGICRTJ-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trimethylbicyclo[420]octa-1,3,5-trien-7-ol is an organic compound with the molecular formula C11H13BrO It is a bicyclic structure featuring a bromine atom and three methyl groups attached to a triene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol typically involves the bromination of 2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, H2/Pd

    Substitution: NaN3, NaOCH3

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: 2,4,5-Trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol

    Substitution: Azide or methoxy derivatives

Scientific Research Applications

3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1,3,5-trien-7-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the bicyclic structure. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

663941-22-8

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

3-bromo-2,4,5-trimethylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol

InChI

InChI=1S/C11H13BrO/c1-5-6(2)11(12)7(3)8-4-9(13)10(5)8/h9,13H,4H2,1-3H3

InChI Key

XZOJEYJIGICRTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C2=C1C(C2)O)C)Br)C

Origin of Product

United States

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